N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring, attached to a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the piperidine ring. The final step involves the attachment of the cyclopropanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- 6-hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness
N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a piperidine ring and a cyclopropanesulfonamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H23N3O2S2 |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,12-7-8-12)17-11-4-3-9-18(10-11)15-16-13-5-1-2-6-14(13)21-15/h11-12,17H,1-10H2 |
InChI Key |
SRYCCIMBIWTGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4 |
Origin of Product |
United States |
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